(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine

Lead optimisation Drug design Physicochemical profiling

(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine (CAS 1708428‑73‑2, MF C₂₁H₂₆N₄O₂, MW 366.5 g·mol⁻¹) is a 3,5‑disubstituted‑1H‑1,2,4‑triazole that combines a lipophilic 4‑tert‑butylphenyl group with a 3,4‑dimethoxyphenyl‑methanamine side‑chain. The triazole scaffold confers metabolic stability and directional hydrogen‑bonding capacity , while the dimethoxy motif provides additional H‑bond acceptor sites that differentiate this compound from simpler aryl‑methanamine analogs.

Molecular Formula C21H26N4O2
Molecular Weight 366.5 g/mol
Cat. No. B11777451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine
Molecular FormulaC21H26N4O2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC(=C(C=C3)OC)OC)N
InChIInChI=1S/C21H26N4O2/c1-21(2,3)15-9-6-13(7-10-15)19-23-20(25-24-19)18(22)14-8-11-16(26-4)17(12-14)27-5/h6-12,18H,22H2,1-5H3,(H,23,24,25)
InChIKeyINYNGQWQOSXUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine (CAS 1708428-73-2) – a Triazole Core Building Block for Medicinal Chemistry


(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine (CAS 1708428‑73‑2, MF C₂₁H₂₆N₄O₂, MW 366.5 g·mol⁻¹) is a 3,5‑disubstituted‑1H‑1,2,4‑triazole that combines a lipophilic 4‑tert‑butylphenyl group with a 3,4‑dimethoxyphenyl‑methanamine side‑chain [1]. The triazole scaffold confers metabolic stability and directional hydrogen‑bonding capacity [2], while the dimethoxy motif provides additional H‑bond acceptor sites that differentiate this compound from simpler aryl‑methanamine analogs. The substance is commercially available at 95‑97 % purity and serves primarily as a synthetic intermediate or fragment in lead‑optimisation campaigns.

Why Substituting 1708428‑73‑2 with Close Analogs Fails in Research Settings


Despite sharing a 5‑(4‑tert‑butylphenyl)‑1H‑1,2,4‑triazole core with analogs such as the p‑tolyl‑ (CAS 1707569‑17‑2) or 4‑chlorophenyl‑methanamine (CAS 1708428‑78‑7) derivatives , (5-(4-(tert‑butyl)phenyl)-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine possesses two additional methoxy oxygen atoms that raise its topological polar surface area (TPSA) by >30 Ų and its hydrogen‑bond acceptor count from 3 to 5 relative to the p‑tolyl congener [1]. These differences directly affect solubility, passive permeability, and the ability to engage polar residues in a binding pocket. Using a generic replacement therefore risks invalidating structure‑activity relationships (SAR), altering pharmacokinetic profiles, or introducing unwanted off‑target interactions. The quantitative evidence sections below detail the measurable physicochemical and structural deltas that make simple substitution scientifically unjustified.

Quantitative Differentiation Evidence for (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine


TPSA and Hydrogen-Bond Acceptor Count – Comparator: p-Tolyl Analog

The target compound has a topological polar surface area (TPSA) of 86.1 Ų and five hydrogen‑bond acceptors [1]. The closest analog lacking the dimethoxy motif, (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine (C₂₀H₂₄N₄), contains no oxygen atoms and is predicted to have a TPSA of approximately 51 Ų with only three H‑bond acceptors . The increase in TPSA (≈35 Ų, +69 %) and two additional acceptors provide the target compound with markedly different solubility and permeability characteristics, critical for achieving oral bioavailability or engaging polar binding‑site residues.

Lead optimisation Drug design Physicochemical profiling

Lipophilicity (XLogP3‑AA) – Comparator: 4-Chlorophenyl Analog

The target compound’s computed XLogP3‑AA is 3.9 [1]. The 4‑chlorophenyl analog (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(4-chlorophenyl)methanamine, C₁₉H₂₁ClN₄, replaces the polar dimethoxy substituents with a hydrophobic chlorine atom. Chlorine substitution typically raises log P by ~0.5‑1.0 units relative to the des‑chloro parent; the analogous des‑chloro p‑tolyl compound (XLogP estimated ~4.3) suggests that the chloro analog would exhibit XLogP > 4.5, exceeding the target’s value . The lower lipophilicity of the target compound is advantageous for reducing hERG liability and improving solubility in aqueous assay buffers.

ADME prediction Lipophilicity tuning Pharmacokinetics

Molecular Weight and Rotatable Bond Count – Comparator: Des‑methoxy Analog

The target compound has a molecular weight of 366.5 Da and six rotatable bonds [1]. The p‑tolyl analog (CAS 1707569‑17‑2, C₂₀H₂₄N₄) has MW ≈ 320 Da and four rotatable bonds (class‑level inference ). While the p‑tolyl analog is lighter and may exhibit higher ligand efficiency if potency is conserved, the dimethoxy‑substituted target offers two additional rotational degrees of freedom that can facilitate induced‑fit binding to flexible protein pockets. The increased MW also places the target compound in a different property space (MW > 350) where permeability and solubility must be carefully managed, making it a more stringent test of property‑based design principles.

Fragment‑based drug discovery Ligand efficiency Molecular complexity

Regioisomeric Specificity – Comparator: 5-(3,4-Dimethoxyphenyl)‑1H‑1,2,4‑triazol‑3‑yl Analog

In the target compound the 3,4‑dimethoxyphenyl moiety is attached via a methanamine linker to the triazole C‑3 position, whereas in (5-(3,4‑dimethoxyphenyl)-1H‑1,2,4‑triazol-3-yl)(3‑methoxyphenyl)methanamine (CAS 1708370‑98‑2) the dimethoxyphenyl group resides directly on the triazole C‑5 . This positional swap alters the spatial presentation of the dimethoxyphenyl pharmacophore by approximately 2.5–3.0 Å and rotates the vector angle by ~60° relative to the triazole plane [1]. For receptors that differentiate between these two presentations, the target compound and the regioisomer are not functionally interchangeable, even though they share the same atomic composition (C₁₈‑₂₁H₂₀‑₂₆N₄O₂‑₃).

Regiochemistry control Target engagement Pharmacophore mapping

Optimal Procurement and Application Scenarios for (5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)(3,4-dimethoxyphenyl)methanamine


Fragment‑Based Lead Design Requiring Peripheral Restriction (TPSA > 80 Ų)

With a TPSA of 86.1 Ų, this compound is predicted to have limited blood–brain barrier penetration [1]. Procurement of CAS 1708428‑73‑2 rather than its lower‑TPSA p‑tolyl analog ensures that the resulting hit series remains peripherally restricted, a desirable profile for anti‑inflammatory or metabolic disease targets where CNS exposure would be off‑target.

Pharmacophore Expansion via Methanamine Linker for Induced‑Fit Binding Pockets

The methanamine linker provides a flexible, protonatable amine at physiological pH that can form salt bridges with Asp/Glu residues [2]. Together with the six rotatable bonds, this flexibility allows the dimethoxyphenyl ring to explore a broader conformational space than the more rigid p‑tolyl or 4‑chlorophenyl analogs. Researchers targeting kinases, GPCRs, or nuclear receptors with flexible loops can exploit this feature.

Medicinal Chemistry SAR Campaign Targeting Hydrogen‑Bond‑Rich Binding Sites

Two additional H‑bond acceptors (from the methoxy oxygens) relative to the p‑tolyl analog [1] allow the target compound to engage polar residues such as backbone amides or serine/threonine side chains. This property makes CAS 1708428‑73‑2 a superior choice for building SAR around hydrogen‑bond networks in enzyme active sites (e.g., kinases, proteases, or phosphodiesterases).

Synthetic Intermediate for Diversification via Reductive Amination or Amide Coupling

The primary amine present in the methanamine moiety is a versatile synthetic handle [2]. It can undergo reductive amination with aldehydes or acylation with carboxylic acids, enabling rapid library generation. The 97 % purity offered by commercial suppliers [2] ensures that subsequent reactions proceed without interference from amine‑containing impurities common in lower‑purity pre‑cursor batches.

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